molecular formula C8H7N3O2 B8227138 2-Nitro-6-methylaminobenzonitrile

2-Nitro-6-methylaminobenzonitrile

Cat. No.: B8227138
M. Wt: 177.16 g/mol
InChI Key: WSSCWHPVDHJUAU-UHFFFAOYSA-N
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Description

2-Nitro-6-methylaminobenzonitrile: is an organic compound that belongs to the class of aromatic nitro compounds It features a benzene ring substituted with a nitro group (NO₂), a methylamino group (NHCH₃), and a nitrile group (CN)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-methylaminobenzonitrile typically involves the nitration of 2-methylaminobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the selectivity and overall production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 2-Nitro-6-methylaminobenzonitrile can undergo reduction reactions to form the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: Although less common, the methylamino group can be oxidized under specific conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products:

    Reduction: The major product is 2-amino-6-methylaminobenzonitrile.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives of the methylamino group.

Scientific Research Applications

2-Nitro-6-methylaminobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and amino groups.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-6-methylaminobenzonitrile involves its interaction with various molecular targets, depending on the specific application. For example, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by reducing agents. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

    2-Nitroaniline: Similar in structure but lacks the nitrile group.

    2-Methyl-6-nitrobenzonitrile: Similar but lacks the amino group.

    2-Amino-6-nitrobenzonitrile: Similar but lacks the methyl group.

Uniqueness: 2-Nitro-6-methylaminobenzonitrile is unique due to the presence of both the nitro and nitrile groups on the benzene ring, along with the methylamino substituent. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

2-(methylamino)-6-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-7-3-2-4-8(11(12)13)6(7)5-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSCWHPVDHJUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared as in Example 90c from 2,6-dinitrobenzonitrile and methylamine to give 2-methylamino-6-nitrobenzonitrile (0.42 g, 79%). 1H NMR (400 MHz, DMSO-d6) δ 2.85 (d, J=5.2 Hz, 3H), 6.75 (d, J=4.8 Hz, NH), 7.16 (d, J=8.4 Hz, 1H), 7.45 (d, J=7.6 Hz, 1H), 7.64 (t, J=8.4 Hz, 1H).
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Synthesis routes and methods II

Procedure details

2-Nitro-6-methylaminobenzonitrile is prepared from 2,6-dinitrobenzonitrile as in Example 10 using methylamine instead of N-methylpiperazine, m.p. 203°-206°.
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